N~1~-(4-Bromophenyl)-N~1~,N~4~,N~4~-triphenylbenzene-1,4-diamine
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Overview
Description
N~1~-(4-Bromophenyl)-N~1~,N~4~,N~4~-triphenylbenzene-1,4-diamine is an organic compound that belongs to the class of aromatic amines This compound is characterized by the presence of a bromophenyl group and three phenyl groups attached to a benzene-1,4-diamine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-Bromophenyl)-N~1~,N~4~,N~4~-triphenylbenzene-1,4-diamine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-bromoaniline and benzene-1,4-diamine.
Coupling Reaction: The 4-bromoaniline is coupled with benzene-1,4-diamine in the presence of a suitable catalyst, such as palladium, under controlled temperature and pressure conditions.
Industrial Production Methods
In an industrial setting, the production of N1-(4-Bromophenyl)-N~1~,N~4~,N~4~-triphenylbenzene-1,4-diamine may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N~1~-(4-Bromophenyl)-N~1~,N~4~,N~4~-triphenylbenzene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Major Products
Oxidation: Quinones and related derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
N~1~-(4-Bromophenyl)-N~1~,N~4~,N~4~-triphenylbenzene-1,4-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in the treatment of various diseases, including cancer and bacterial infections.
Mechanism of Action
The mechanism of action of N1-(4-Bromophenyl)-N~1~,N~4~,N~4~-triphenylbenzene-1,4-diamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and immune response, contributing to its antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
N-(4-Bromophenyl)-1-(3-bromothiophen-2-yl)methanimine: Another bromophenyl derivative with similar chemical properties.
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: A compound with a thiazole ring and bromophenyl group, known for its antimicrobial activity.
Uniqueness
N~1~-(4-Bromophenyl)-N~1~,N~4~,N~4~-triphenylbenzene-1,4-diamine stands out due to its unique combination of three phenyl groups and a bromophenyl group attached to a benzene-1,4-diamine core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
585540-48-3 |
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Molecular Formula |
C30H23BrN2 |
Molecular Weight |
491.4 g/mol |
IUPAC Name |
4-N-(4-bromophenyl)-1-N,1-N,4-N-triphenylbenzene-1,4-diamine |
InChI |
InChI=1S/C30H23BrN2/c31-24-16-18-28(19-17-24)33(27-14-8-3-9-15-27)30-22-20-29(21-23-30)32(25-10-4-1-5-11-25)26-12-6-2-7-13-26/h1-23H |
InChI Key |
NEQSBUNSEDZNAR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)N(C4=CC=CC=C4)C5=CC=C(C=C5)Br |
Origin of Product |
United States |
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